Gram-Negative Activity Deficit vs. TB_KKG6A
In a direct head-to-head comparison using HaCaT human keratinocytes infected with methicillin-resistant Staphylococcus aureus (MRSA), Temporin B (Tb) demonstrated significantly greater intracellular bacterial clearance compared to Temporin A (Ta). Both peptides were applied at a non-toxic concentration of 16 µM [1].
| Evidence Dimension | Intracellular MRSA killing efficacy |
|---|---|
| Target Compound Data | 40% bacterial mortality against MRSA clinical isolate; 80% mortality against ATCC-derived strain |
| Comparator Or Baseline | Temporin A: 20% bacterial mortality against MRSA clinical isolate; weaker effect against ATCC strain |
| Quantified Difference | 2-fold higher MRSA killing (40% vs. 20%); Superior killing across both strains |
| Conditions | HaCaT keratinocytes infected with S. aureus; 16 µM peptide concentration; 2-hour incubation |
Why This Matters
This quantifies Temporin B's superior efficacy for penetrating host cells to clear persistent intracellular MRSA reservoirs, a key differentiator for topical anti-infective formulations where Temporin A would require a 2× higher dose for equivalent MRSA burden reduction.
- [1] Di Grazia A, Luca V, Segev-Zarko LT, Shai Y, Mangoni ML. Temporins A and B stimulate migration of HaCaT keratinocytes and kill intracellular Staphylococcus aureus. Antimicrob Agents Chemother. 2014;58(5):2520-2527. doi:10.1128/AAC.02801-13 View Source
